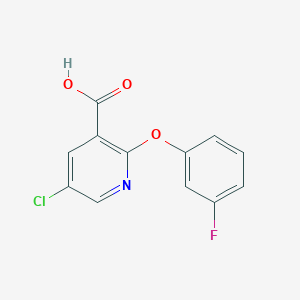
5-Chloro-2-(3-fluorophenoxy)nicotinic acid
Descripción general
Descripción
5-Chloro-2-(3-fluorophenoxy)nicotinic acid (5-Cl-2-F-NA) is an organic compound belonging to the class of compounds known as carboxylic acids. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. 5-Cl-2-F-NA has been studied extensively in recent years due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Herbicidal Activity and SAR Study
Research on nicotinic acid derivatives has shown their potential as herbicides. A study by Chen Yu et al. (2021) developed a series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, which exhibited significant herbicidal activity against certain weeds. This suggests that derivatives of nicotinic acid, such as "5-Chloro-2-(3-fluorophenoxy)nicotinic acid", could be explored for herbicidal properties.
Pharmaceutical Applications
Nicotinic acid, also known as niacin, plays a critical role in human health as a lipid-lowering agent. Studies like that of A. Lorenzen et al. (2001) and S. Tunaru et al. (2003) have identified specific receptors for nicotinic acid, which mediates its anti-lipolytic effect. This highlights the pharmaceutical relevance of nicotinic acid derivatives in managing dyslipidemia and other metabolic disorders.
Industrial Applications
The synthesis and industrial applications of nicotinic acid are critical in the food, pharmaceutical, and biochemical industries. A review by Dawid Lisicki et al. (2022) explores ecological methods for producing nicotinic acid, emphasizing the need for green chemistry approaches. This indicates a potential area of research for "5-Chloro-2-(3-fluorophenoxy)nicotinic acid" in sustainable industrial processes.
Analytical and Biochemical Studies
Research on the polyphenols in tobacco, including studies by J. Shifflett et al. (2017) and Haiyan Wang et al. (2008), demonstrate the analytical importance of nicotinic acid derivatives in understanding plant biochemistry and potential antioxidative and antimicrobial activities.
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-7-4-10(12(16)17)11(15-6-7)18-9-3-1-2-8(14)5-9/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYISFFUXOANIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-fluorophenoxy)nicotinic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)

![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)
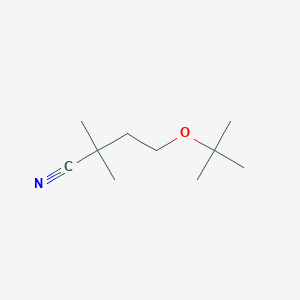


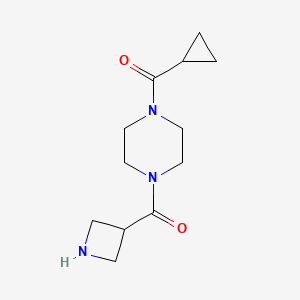
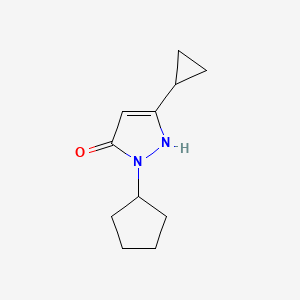

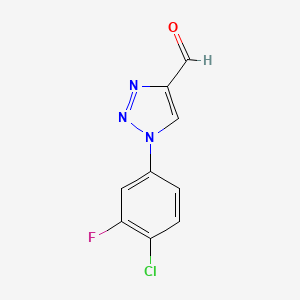
![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B1490610.png)
